

Comparative Guide: Melting Point & Structural Analysis of Nitrobenzoate Isomers

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Compound of Interest

Compound Name: *Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate*

CAS No.: 723284-34-2

Cat. No.: B3151835

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Executive Summary

In organic synthesis and drug development, nitrobenzoic acid isomers and their ester derivatives (nitrobenzoates) serve as critical intermediates. Their physical properties—specifically melting point (MP)—are dictated by a complex interplay of molecular symmetry, hydrogen bonding, and steric effects.

For the researcher, the most critical distinction is the phase behavior divergence between the free acids and their methyl esters. While p-nitro isomers consistently exhibit the highest thermal stability due to symmetry, the o-nitro series displays a dramatic inversion: o-nitrobenzoic acid is a solid (MP ~147°C), whereas methyl o-nitrobenzoate is a liquid at room temperature (MP -13°C). Understanding these trends is essential for designing purification protocols (recrystallization vs. distillation).

Quick Reference Data: Melting Points

Isomer Position	Structure	Free Acid MP (°C)	Methyl Ester MP (°C)	Key Structural Driver
Ortho (2-)	1,2-substituted	147 – 148	-13 (Liquid)	Steric hindrance & Dipolar interactions
Meta (3-)	1,3-substituted	140 – 142	78 – 80	Asymmetry & Moderate packing
Para (4-)	1,4-substituted	239 – 242	94 – 96	High Symmetry & Lattice efficiency

Part 1: Thermodynamic & Structural Analysis

The "Para" Dominance: Symmetry and Lattice Energy

Across both acids and esters, the para isomer consistently exhibits the highest melting point.

- Mechanism: The 1,4-substitution pattern possesses a axis of symmetry (and often a center of inversion in the crystal lattice). This allows the molecules to pack closely with minimal void volume, maximizing intermolecular Van der Waals forces.
- Thermodynamic Impact: A more tightly packed lattice results in a higher Lattice Energy (), requiring significantly more thermal energy to disrupt the solid phase.

The Ortho Anomaly: Acid vs. Ester Divergence

The most technically nuanced behavior occurs in the ortho position.

- In Free Acids (o-NBA > m-NBA): Contrary to the "ortho effect" seen in phenols (where intramolecular H-bonding lowers MP), o-nitrobenzoic acid melts higher than the m-isomer.
 - Reasoning: The bulky nitro group forces the carboxylic acid out of the benzene plane (steric inhibition of resonance).[1][2][3] However, the carboxylic acid groups can still form

strong intermolecular dimers. The close proximity of the highly polar $-\text{NO}_2$ and $-\text{COOH}$ groups creates a large localized dipole, enhancing lattice energy despite the twisted geometry.

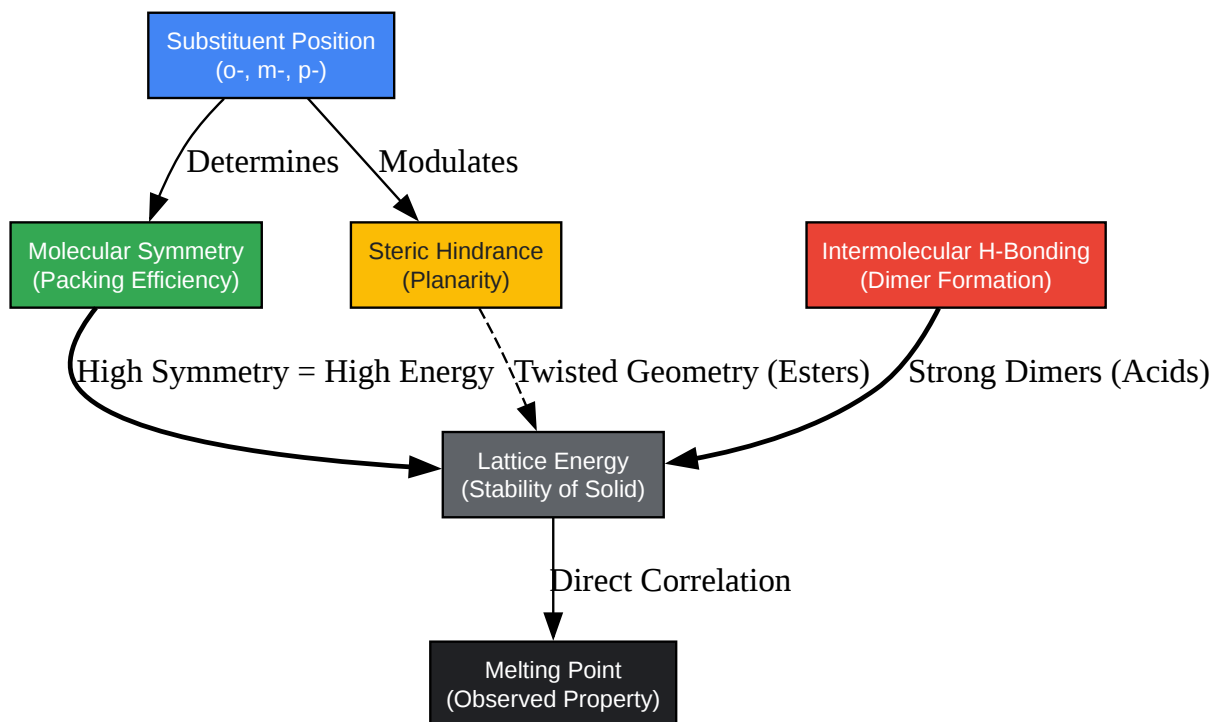
- In Esters (o-Ester is Liquid): When the acidic proton is replaced by a methyl group, the ability to form strong hydrogen-bonded dimers is lost.
 - Reasoning: The dominant force becomes crystal packing. The steric clash between the o-nitro group and the methyl ester forces the molecule into a highly non-planar, awkward conformation. Without the stabilizing acid dimers, this irregular shape prevents efficient lattice formation, resulting in a melting point of -13°C (liquid).

The Meta Intermediate

The meta isomers serve as the baseline for asymmetry. They lack the packing efficiency of para and the extreme steric/dipolar interactions of ortho. Consequently, they typically occupy the intermediate or lower range of the melting point spectrum.

Part 2: Visualization of Structure-Property Logic

The following diagram illustrates the causal relationship between molecular features and the observed macroscopic property (Melting Point).



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Caption: Logical flow detailing how substitution patterns influence lattice energy and ultimately the melting point.

Part 3: Experimental Protocol (Self-Validating System)

For high-reliability identification in drug development, simple capillary melting point measurements are often insufficient due to polymorphism. The following Differential Scanning Calorimetry (DSC) protocol ensures data integrity.

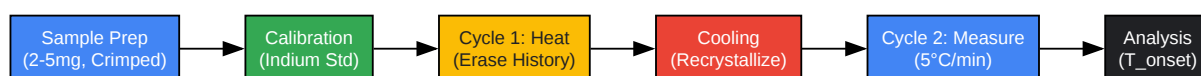
Protocol: High-Precision DSC Determination

Objective: Determine the onset melting temperature (

) and Enthalpy of Fusion (

) to verify purity and isomeric identity.

- Sample Preparation:
 - Weigh 2–5 mg of the dried nitrobenzoate sample into a Tzero aluminum pan.
 - Validation Step: Ensure the sample is flat on the bottom of the pan for optimal thermal contact. Hermetically seal the pan with a crimped lid to prevent sublimation (critical for o-esters).
- Instrument Calibration:
 - Calibrate temperature axis using Indium () and Zinc () standards.
 - Trust Check: The Indium enthalpy should be within . If outside this range, recalibrate the cell constant.
- Thermal Cycle (Heat-Cool-Heat):
 - Cycle 1: Heat from 20°C to at 10°C/min. (Erases thermal history/solvent effects).
 - Cooling: Cool to 0°C at 10°C/min. (Recrystallizes the sample).
 - Cycle 2: Heat from 0°C to at 5°C/min. (Data collection ramp).
- Data Analysis:
 - Derive the Melting Point from the extrapolated onset temperature of the endothermic peak in Cycle 2, not the peak maximum.
 - Note: A broad peak (>2°C range) indicates impurities or "pre-melting" due to crystal defects.



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Caption: DSC workflow ensuring removal of thermal history for accurate MP determination.

Part 4: Applications in Drug Development

Purity Benchmarking

Because the melting points of the isomers are distinct (especially para vs meta/ortho), MP depression is a rapid tool for detecting isomeric contamination. A p-nitrobenzoic acid sample melting at 230°C (instead of 242°C) suggests significant contamination with m- or o-isomers.

Solvation & Polymorph Screening

The "liquid" nature of methyl o-nitrobenzoate makes it an excellent solvent or plasticizer in formulation studies, whereas the high-melting p-nitrobenzoate is often used as a rigid scaffold in co-crystal engineering to improve the stability of active pharmaceutical ingredients (APIs).

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